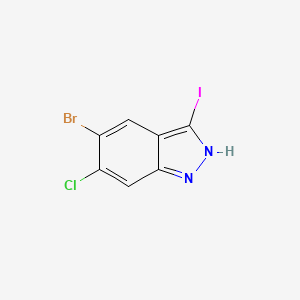
Carbanide;cyclopentane;(R)-(2-diphenylphosphanylcyclopentyl)-(2-diphenylphosphanylphenyl)methanol;iron(2+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbanide;cyclopentane;(R)-(2-diphenylphosphanylcyclopentyl)-(2-diphenylphosphanylphenyl)methanol;iron(2+) is a useful research compound. Its molecular formula is C43H40FeOP2 and its molecular weight is 690.585. The purity is usually 95%.
BenchChem offers high-quality Carbanide;cyclopentane;(R)-(2-diphenylphosphanylcyclopentyl)-(2-diphenylphosphanylphenyl)methanol;iron(2+) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Carbanide;cyclopentane;(R)-(2-diphenylphosphanylcyclopentyl)-(2-diphenylphosphanylphenyl)methanol;iron(2+) including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
1. Catalysis and Reaction Mechanisms
Iron complexes, particularly those involving cyclopentane structures, have been studied for their catalytic properties. Mandal and Nagarajan (2016) investigated the kinetics of total acid number reduction of cyclopentane carboxylic acid using subcritical methanol, revealing insights into the reaction mechanisms and pathways (Mandal & Nagarajan, 2016). Similarly, Seck et al. (2018) explored the use of bifunctional iron complexes in the alkylation of indoles, demonstrating the broad applicability of these complexes in mild conditions (Seck, Mbaye, Gaillard, & Renaud, 2018).
2. Synthesis of Cyclopentane Derivatives
The synthesis of substituted cyclopentanes has been a significant area of research. Mąkosza and Judka (2004) reported on the reactions of γ-chloro-carbanions with electron-deficient alkenes to produce carbanionic adducts that form substituted cyclopentanes (Mąkosza & Judka, 2004). Furthermore, research by Hinz, Schulz, and Villinger (2015) on stable heterocyclopentane-1,3-diyls revealed their potential in forming photochromic molecular switches (Hinz, Schulz, & Villinger, 2015).
3. Photochemical Studies and Applications
The photochemical generation and trapping of localized singlet diradicals derived from spiroepoxy-substituted cyclopentane-1,3-diyl were investigated by Abe, Adam, and Nau (1998). Their study provided insights into the photoreactions and trapping mechanisms in methanol (Abe, Adam, & Nau, 1998).
4. Iron-Catalyzed Reactions and Syntheses
Lator, Gaillard, Poater, and Renaud (2018) demonstrated the iron(0) complex catalyzed N-methylation and N-ethylation of amines with methanol or ethanol. This research highlighted the role of hydrogen in these reactions and expanded the understanding of iron-catalyzed processes (Lator, Gaillard, Poater, & Renaud, 2018).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'Carbanide;cyclopentane;(R)-(2-diphenylphosphanylcyclopentyl)-(2-diphenylphosphanylphenyl)methanol;iron(2+)' involves the reaction of cyclopentadiene with a Grignard reagent, followed by a Wittig reaction and a complexation reaction with iron(2+).", "Starting Materials": [ "Cyclopentadiene", "Bromobenzene", "Diphenylphosphine", "Methyltriphenylphosphonium bromide", "Iron(II) chloride" ], "Reaction": [ "Step 1: Cyclopentadiene is reacted with a Grignard reagent, such as methyltriphenylphosphonium bromide, to form the corresponding cyclopentene.", "Step 2: The cyclopentene is then reacted with bromobenzene in the presence of diphenylphosphine to form the desired phosphonium salt.", "Step 3: The phosphonium salt is then treated with a strong base, such as sodium hydride, to form the ylide intermediate.", "Step 4: The ylide intermediate is then reacted with iron(II) chloride to form the desired complex, 'Carbanide;cyclopentane;(R)-(2-diphenylphosphanylcyclopentyl)-(2-diphenylphosphanylphenyl)methanol;iron(2+)'." ] } | |
CAS番号 |
851308-43-5 |
製品名 |
Carbanide;cyclopentane;(R)-(2-diphenylphosphanylcyclopentyl)-(2-diphenylphosphanylphenyl)methanol;iron(2+) |
分子式 |
C43H40FeOP2 |
分子量 |
690.585 |
IUPAC名 |
carbanide;cyclopentane;(R)-(2-diphenylphosphanylcyclopentyl)-(2-diphenylphosphanylphenyl)methanol;iron(2+) |
InChI |
InChI=1S/C36H34OP2.C5H10.2CH3.Fe/c37-36(33-25-15-27-35(33)39(30-20-9-3-10-21-30)31-22-11-4-12-23-31)32-24-13-14-26-34(32)38(28-16-5-1-6-17-28)29-18-7-2-8-19-29;1-2-4-5-3-1;;;/h1-14,16-24,26,33,35-37H,15,25,27H2;1-5H2;2*1H3;/q;;2*-1;+2/t33?,35?,36-;;;;/m0..../s1 |
InChIキー |
MQOCGLDEAUDWLV-UNKLIRAQSA-N |
SMILES |
[CH3-].[CH3-].C1CCCC1.C1CC(C(C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C(C4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6)O.[Fe+2] |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



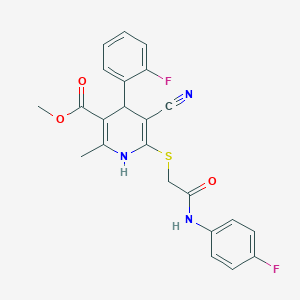

![N-(4-fluorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2381472.png)
![5-amino-1,3-dibenzyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one](/img/structure/B2381476.png)
![4-(2-(5-bromothiophen-2-yl)-2-oxoethyl)-2-(3-chlorophenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2381477.png)
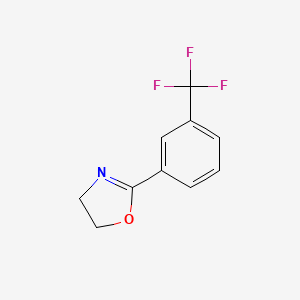
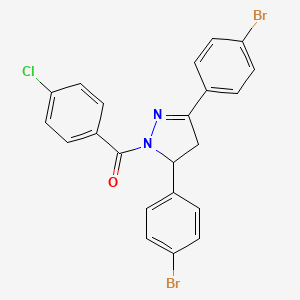
![2-[(2-Furylmethyl)amino]-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid](/img/structure/B2381480.png)
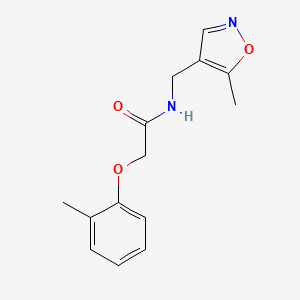
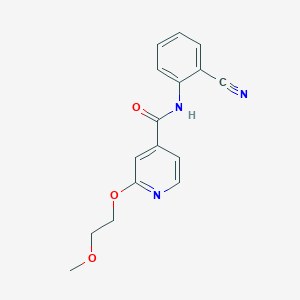
![N~4~-(3-fluorophenyl)-1-phenyl-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2381487.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B2381488.png)
![Methyl 2-[2-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-4-yl]acetate](/img/structure/B2381490.png)
